molecular formula C15H29NO3 B14179664 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 922509-46-4

1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B14179664
CAS No.: 922509-46-4
M. Wt: 271.40 g/mol
InChI Key: BXWJLGOVIGOKJH-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol . This intermediate is then reacted with other reagents to introduce the heptane backbone and the dione functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The dimethylamino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols.

Scientific Research Applications

1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can act as a weak base, facilitating various biochemical reactions. The compound’s structure allows it to interact with specific pathways, potentially leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is unique due to its combination of functional groups and its heptane backbone

Properties

CAS No.

922509-46-4

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

1-[2-(dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/C15H29NO3/c1-14(2,3)12(17)10-13(18)15(4,5)11-19-9-8-16(6)7/h8-11H2,1-7H3

InChI Key

BXWJLGOVIGOKJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)COCCN(C)C

Origin of Product

United States

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